

An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

Cat. No.: *B8817799*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoglyoxylate-2-oxime, commonly known by the trade name Oxyma, is a pivotal reagent in modern organic synthesis, particularly valued in the field of drug development for its role in peptide chemistry.^{[1][2]} It functions as a highly efficient and safe coupling additive for carbodiimide-mediated amide bond formation.^{[1][3]} This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its primary application logic.

Core Properties and Specifications

Ethyl cyanoglyoxylate-2-oxime is a white to light yellow crystalline solid.^{[2][3][4]} It is recognized as a non-explosive and superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).^{[1][3][5][6]}

The key physical and chemical properties of **ethyl cyanoglyoxylate-2-oxime** are summarized below, providing essential data for its handling, application, and storage.

Property	Value	Reference
IUPAC Name	ethyl 2-cyano-2-(hydroximino)acetate	[1] [7] [8]
Synonyms	Oxyma, OxiMa, Ethyl isonitrosocyanooacetate	[1] [3] [9]
CAS Number	3849-21-6	[1] [3] [9] [10]
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[1] [3] [7] [9]
Molecular Weight	142.11 g/mol	[1] [3] [7] [9]
Appearance	Light yellow or white crystals/chunks/powder	[3] [7] [11]
Melting Point	130-132 °C	[1] [3] [9] [10]
Boiling Point	~248.9 - 259.65 °C at 760 mmHg (estimated)	[3] [9]
Density	~1.2 - 1.48 g/cm ³	[3] [9] [10]
pKa	4.60	[1] [2] [7]
Solubility	Soluble in DMF, DCM, NMP, MeCN, H ₂ O; Slightly in DMSO, Methanol	[1] [2] [3] [7]
Storage	Store at +2°C to +8°C	[3] [10] [11]

Ethyl cyanoglyoxylate-2-oxime is classified as harmful and an irritant (Hazard codes Xn, Xi). [\[3\]](#) It is harmful if swallowed, inhaled, or in contact with skin.[\[10\]](#)[\[12\]](#)[\[13\]](#) Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn during handling.[\[3\]](#)[\[10\]](#)[\[13\]](#) The compound is stable under recommended storage conditions.[\[14\]](#)

Experimental Protocols

The synthesis of **ethyl cyanoglyoxylate-2-oxime** is well-established and typically proceeds via the nitrosation of ethyl cyanoacetate.

This protocol describes a common laboratory-scale synthesis.[\[2\]](#)[\[7\]](#)[\[15\]](#)

Materials:

- Ethyl cyanoacetate
- Sodium nitrite (NaNO_2)
- Glacial acetic acid or 45% aqueous acetic acid
- Water
- Ethyl acetate (for extraction)
- 10% Sodium bicarbonate solution (for washing)
- Saturated brine (for washing)
- Anhydrous sodium sulfate (for drying)
- Cyclohexane (for washing the solid product)

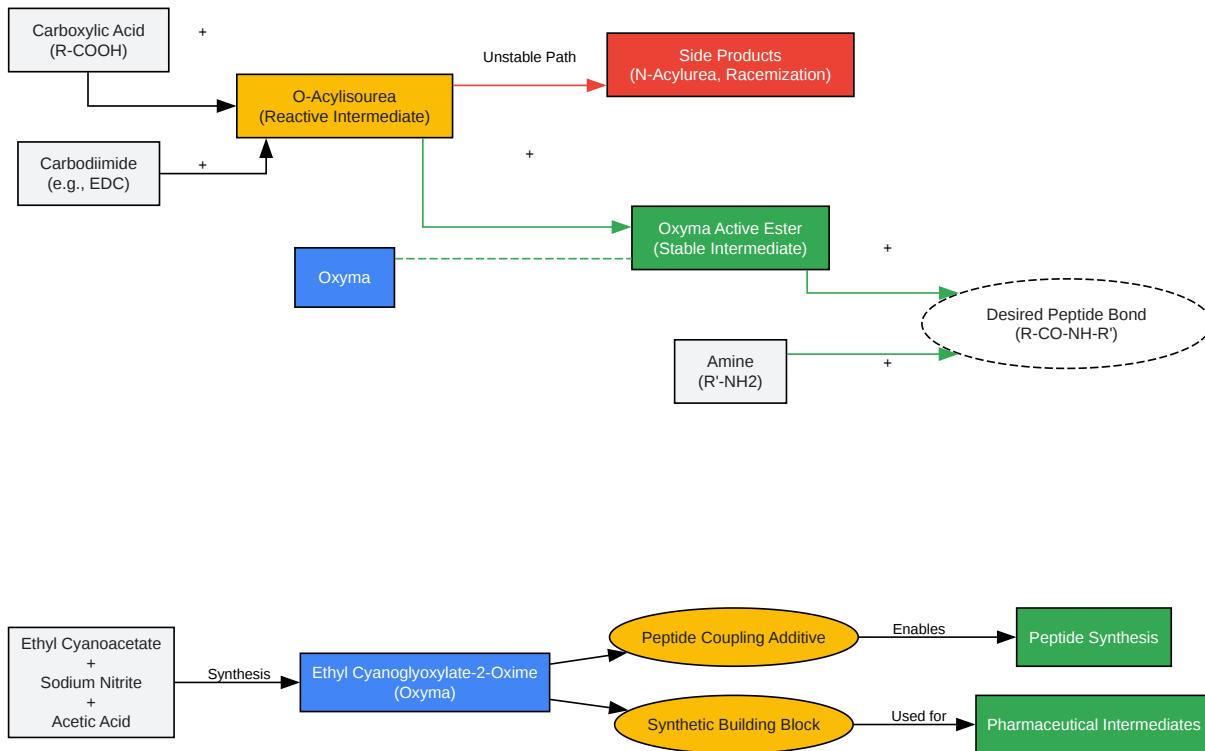
Procedure:

- A mixture of ethyl cyanoacetate and aqueous acetic acid is prepared in a flask and cooled to 0 °C with stirring.[\[15\]](#)
- Sodium nitrite is added portion-wise to the cooled solution over a period of approximately 90 minutes, maintaining the low temperature.[\[15\]](#)
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[\[15\]](#)
- Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[\[15\]](#)
- Once the reaction is complete, the product is extracted from the aqueous mixture using ethyl acetate.[\[15\]](#)

- The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and then with saturated brine.[5][15]
- The washed organic layer is dried over anhydrous sodium sulfate.[5][15]
- The solvent is removed under reduced pressure to yield a solid.[15]
- The resulting solid is stirred with cyclohexane and then filtered to obtain the purified ethyl 2-oxime cyanoacetate.[5][15] The product is then dried under vacuum.[5][15]

This procedure can yield the final product with high purity (e.g., >99%) and in good yield (e.g., >90%).[15]

Applications in Drug Development and Peptide Synthesis


The primary application of **ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis.[1][3] It is particularly effective when used in combination with carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7]

The compound's utility stems from its ability to suppress side reactions and minimize racemization during amide bond formation.[1][3][7]

The logical workflow is as follows:

- A carbodiimide (e.g., EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.
- This intermediate is unstable and prone to undesirable side reactions, including racemization of the amino acid or rearrangement to an inactive N-acylurea.[1]
- **Ethyl cyanoglyoxylate-2-oxime** (Oxyma) is introduced to intercept the O-acylisourea. It reacts to form a more stable active ester.[1]
- This newly formed active ester then reacts cleanly and efficiently with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[1]

This process enhances the overall efficiency and purity of the synthesized peptide.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]

- 5. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 6. Ethyl cyanoglyoxylate-2-oxime [en.hightfine.com]
- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 8. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl cyanoglyoxylate-2-oxime | CAS#:3849-21-6 | Chemsoc [chemsoc.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Ethyl cyanoglyoxylate-2-oxime synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8817799#ethyl-cyanoglyoxylate-2-oxime-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com